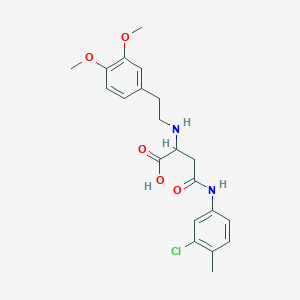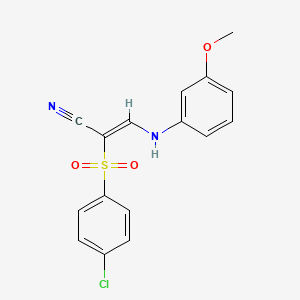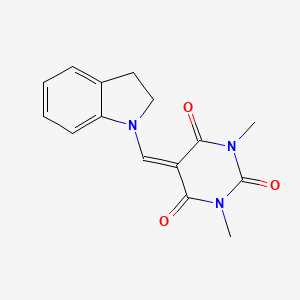![molecular formula C14H23NO4 B2368275 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2163715-16-8](/img/structure/B2368275.png)
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid, also known as MBOCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBOCA is a bicyclic compound that contains a carboxylic acid functional group, which makes it a versatile compound for use in the synthesis of other chemicals.
Applications De Recherche Scientifique
Chemical Analysis and Identification
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid and similar bicyclic acids are crucial in the chemical analysis of substances like oil sands process-affected water (OSPW). Advanced techniques like comprehensive multidimensional gas chromatography-mass spectrometry (GC×GC-MS) are employed to identify the presence of more than 100 C8-15 bicyclic acids in OSPW, shedding light on their complex structures and potential environmental impact (Wilde et al., 2015).
Structural and Substituent Analysis
The structure and effects of substituents on the acidity of bicyclic acids like this compound have been extensively studied. Investigations into the acidities of various substituted bicyclooctane-1-carboxylic acids provide insights into their chemical behavior and potential applications in different scientific fields, with calculations often agreeing well with observed gas-phase acidities (Wiberg, 2002).
Synthesis and Applications in Organic Chemistry
Efficient synthetic routes and applications in organic chemistry are also a significant area of research. For instance, the concise and practical syntheses of compounds like 8-oxa-3-aza-bicyclo[3.2.1]octane starting from various dicarboxylic acids highlight the potential of these bicyclic compounds in organic synthesis and pharmaceutical development (Zaytsev et al., 2016).
Molecular and Supramolecular Structures
Understanding the molecular and supramolecular structures of bicyclic acids and their derivatives is pivotal for their application in scientific research. Studies have delved into the crystal structures of hydroxycarboxylic acid derivatives, revealing how the conformation of certain groups affects the dimensionality of the supramolecular structures, which is crucial for their potential applications in materials science and drug development (Foces-Foces et al., 2005).
Mécanisme D'action
Target of Action
The primary targets of EN300-3290751 are currently unknown. This compound is structurally similar to the family of tropane alkaloids , which are known to interact with various targets in the body, including neurotransmitter receptors.
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner Tropane alkaloids typically bind to their target receptors, altering their conformation and modulating their activity.
Biochemical Pathways
Tropane alkaloids, to which EN300-3290751 is structurally similar, are known to affect various biochemical pathways, particularly those involving neurotransmitters . .
Result of Action
The molecular and cellular effects of EN300-3290751’s action are currently unknown. Given its structural similarity to tropane alkaloids , it may have similar effects, such as modulating neurotransmitter activity.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)7-9-4-5-10(6-9)8-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHROUJRABIASC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2CCC(C2)C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)


![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)
![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)
![3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2368204.png)


![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368208.png)


![(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride](/img/structure/B2368212.png)

